Product packaging for 24-Ketolanosterol(Cat. No.:CAS No. 80799-31-1)

24-Ketolanosterol

Cat. No.: B1212112
CAS No.: 80799-31-1
M. Wt: 442.7 g/mol
InChI Key: AYMWZBOCZLGLTB-NILJVUHNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

24-Ketolanosterol, also known as lanost-8-en-3 beta-ol-24-one, is a synthetically derived oxysterol that serves as a potent inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the rate-limiting step in the cholesterol biosynthesis pathway, positioning this compound as a critical research tool for studying sterol metabolism and regulatory feedback mechanisms in cultured cells . The compound can be synthesized from commercial lanosterol through a selective hydroboration of the C-24 double bond, followed by oxidation of the resulting carbon-boron bond using pyridinium chlorochromate (PCC) . Research into lanosterol and its derivatives, such as 24,25-epoxylanosterol, has expanded into fields like neurology, where they have been investigated for their potential to promote the formation of myelinating oligodendrocytes, which is relevant for the treatment of demyelinating diseases like multiple sclerosis . Furthermore, studies on lanosterol itself have highlighted its importance in lens physiology, where it has been shown to restore lens transparency by improving the solubility of crystallin proteins, suggesting a potential therapeutic role for sterol derivatives in cataract research . This compound is provided exclusively for use in laboratory research to further explore these and other biological mechanisms. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O2 B1212112 24-Ketolanosterol CAS No. 80799-31-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80799-31-1

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-one

InChI

InChI=1S/C30H50O2/c1-19(2)24(31)11-9-20(3)21-13-17-30(8)23-10-12-25-27(4,5)26(32)15-16-28(25,6)22(23)14-18-29(21,30)7/h19-21,25-26,32H,9-18H2,1-8H3/t20-,21-,25?,26+,28-,29-,30+/m1/s1

InChI Key

AYMWZBOCZLGLTB-NILJVUHNSA-N

SMILES

CC(C)C(=O)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C

Isomeric SMILES

C[C@H](CCC(=O)C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C

Canonical SMILES

CC(C)C(=O)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C

Synonyms

24-ketolanosterol
lanost-8-en-3-ol-24-one

Origin of Product

United States

Biosynthesis and Enzymatic Transformations of 24 Ketolanosterol

Formation of 24-Ketolanosterol: Oxidative Modification of Lanosterol (B1674476) at C-24

The generation of this compound necessitates an oxidative modification of the lanosterol side chain at the C-24 position. While the chemical synthesis of a related compound, 3β-acetoxy-lanost-8-en-24-one (24-ketolanosteryl acetate), has been successfully achieved, the specific biological pathways and enzymatic machinery responsible for this transformation in living organisms are not well-documented in current scientific literature. researchgate.net In mammalian cholesterol synthesis, the C-24 position of lanosterol and its derivatives typically undergoes reduction, not oxidation to a ketone. This reduction of the Δ24 double bond is a critical step in both the Bloch and Kandutsch-Russell pathways, catalyzed by 24-dehydrocholesterol reductase (DHCR24). nih.govnih.gov

Currently, no specific enzyme, such as a "lanosterol C-24 oxidase" or a specific cytochrome P450, has been definitively identified as catalyzing the oxidation of lanosterol to this compound in biological systems. Sterol side-chain modifications are highly specific; for instance, cholesterol 24-hydroxylase (CYP46A1) hydroxylates cholesterol at the C-24 position, but an analogous oxidation to a keto-group on lanosterol has not been characterized. nih.gov

The primary and requisite precursor for the formation of this compound is lanosterol. Lanosterol is the first sterol formed in the cholesterol synthesis pathway, a foundational molecule from which a multitude of other sterols are derived.

Table 1: Synthesis of the Precursor Lanosterol

Step Precursor Enzyme Product Description

This initial step is a critical juncture, committing the squalene (B77637) molecule to sterol formation. researchgate.net Following its synthesis, lanosterol undergoes a series of nineteen enzymatic reactions to be converted into cholesterol in mammals. researchgate.net

Downstream Metabolic Fates and Branching Pathways Involving this compound

The metabolic fate of this compound, once formed, is not clearly established. Pathways involving further conversion or degradation have yet to be elucidated.

There is no current evidence to suggest that this compound serves as a precursor for C-24 alkylated sterols, such as those found in plants and fungi (e.g., campesterol (B1663852), ergosterol). The biosynthesis of these sterols involves the methylation of a Δ24(25) double bond by the enzyme sterol C24-methyltransferase (SMT). nih.gov The presence of a keto group at C-24, rather than a double bond, makes this compound an unlikely substrate for this class of enzymes. The reduction of the keto group would be a more probable subsequent reaction, potentially catalyzed by a member of the aldo-keto reductase superfamily, although no specific enzyme has been identified for this role. oup.com

The epoxycholesterol (B75144) shunt is a known branch of the cholesterol synthesis pathway that produces the signaling molecule 24(S),25-epoxycholesterol. researchgate.netnih.gov This shunt begins when lanosterol synthase acts on 2,3;22,23-diepoxysqualene to produce 24(S),25-epoxylanosterol, which is then converted to 24(S),25-epoxycholesterol. wikipedia.orgnih.govnih.gov There is no described role for this compound as an intermediate, product, or regulator within this specific shunt pathway. The two pathways, one producing an epoxide and the other a ketone at the C-24 position, appear to represent distinct modifications of the lanosterol side chain.

Genetic and Biochemical Regulation of Enzymes in the this compound Pathway

As the enzymes specifically involved in a this compound synthesis and metabolism pathway have not been identified, their direct genetic and biochemical regulation remains unknown. However, any such pathway would likely be integrated into the broader regulatory network that governs cholesterol homeostasis.

This network involves several layers of control:

Transcriptional Regulation: The expression of many genes in the cholesterol pathway is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular sterol levels are low, SREBPs are activated and move to the nucleus to upregulate the transcription of genes for cholesterol synthesis and uptake. researchgate.net Conversely, high sterol levels inhibit SREBP activation.

Post-Translational Regulation: The stability of key enzymes is also regulated. For example, high levels of certain sterols, such as lanosterol, can promote the degradation of HMG-CoA reductase, the rate-limiting enzyme of the mevalonate (B85504) pathway. researchgate.net

Nuclear Receptor Signaling: Oxysterols, such as 24(S),25-epoxycholesterol, act as ligands for Liver X Receptors (LXRs). nih.govnih.gov Activated LXRs induce the expression of genes involved in cholesterol efflux and transport, providing another layer of feedback control.

It is plausible that the enzymes of a this compound pathway would be subject to similar transcriptional control by SREBPs and potential regulation by sterol-sensing proteins.

Table 2: Key Regulatory Mechanisms in the General Sterol Pathway

Regulatory Mechanism Key Molecules Effect on Pathway
Transcriptional Control SREBPs Activates gene expression for cholesterol synthesis when sterol levels are low.
Ligand-Activated Transcription LXRs, Oxysterols Activates gene expression for cholesterol efflux when oxysterol levels are high.

Insufficient Information Found for this compound's Biological Role

Following a comprehensive review of scientific literature, there is currently insufficient information to generate a detailed article on the biosynthesis, enzymatic transformations, and regulatory mechanisms of the chemical compound this compound, as per the requested outline.

The available research primarily documents the chemical synthesis of a related compound, 3β-acetoxy-lanost-8-en-24-one, also known as 24-ketolanosteryl acetate (B1210297). These studies confirm the existence of a ketone group at the C-24 position of the lanosterol backbone and describe methods for its laboratory preparation from lanosterol. The literature suggests that the C-24 position of lanosterol is a significant site for metabolism in various organisms, including plants, fungi, and animals, and that synthetic 24-ketolanosteryl acetate serves as a valuable intermediate for the creation of other C-24 alkylated metabolites and potential regulators of sterol biosynthesis.

However, there is a notable absence of information regarding the natural biological synthesis of this compound. The specific enzymes that would catalyze the oxidation of lanosterol at the C-24 position to form a ketone have not been identified in the reviewed literature. Consequently, details on the enzymatic transformations that this compound might undergo within a biological system are also unavailable.

Furthermore, the search did not yield any specific information concerning the transcriptional and translational control mechanisms that would govern the synthesis or degradation of this compound. Similarly, there is no evidence to suggest that this compound or its derivatives act as feedback regulators of the cholesterol biosynthesis pathway or its key enzymes.

While the broader topics of cholesterol biosynthesis and its regulation are well-documented, the specific role and metabolic pathway of this compound remain unelucidated in the current body of scientific research. Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly adheres to the requested outline focusing on the biological aspects of this compound.

Occurrence and Distribution of 24 Ketolanosterol in Biological Systems

Identification in Fungal Systems: Role in Ergosterol (B1671047) Pathway Intermediates

The ergosterol biosynthesis pathway is a critical metabolic process in fungi, essential for producing the primary sterol component of their cell membranes. This pathway involves a series of enzymatic modifications of lanosterol (B1674476) to ultimately form ergosterol. A key step in this pathway is the methylation at the C-24 position of the sterol side chain, a reaction that distinguishes fungal and plant sterol synthesis from that of animals. This methylation is primarily catalyzed by the enzyme C-24 sterol methyltransferase (ERG6).

The ergosterol pathway in fungi can proceed through different branches, most notably the zymosterol (B116435) and eburicol (B28769) branches, depending on the fungal species and the timing of the C-24 methylation relative to other modifications of the sterol nucleus. In the zymosterol branch, demethylations at C-4 and C-14 of lanosterol precede the C-24 methylation. Conversely, in the eburicol branch, C-24 methylation of lanosterol occurs early in the pathway.

Despite the detailed characterization of the ergosterol biosynthesis pathway, the natural occurrence of 24-ketolanosterol as a standard intermediate has not been widely reported in fungal systems. While various sterol intermediates, such as lanosterol, eburicol, zymosterol, and fecosterol, are well-documented, direct evidence for the presence and accumulation of this compound is scarce in the available scientific literature.

It is hypothesized that if this compound were to be an intermediate, it would likely be a transient species. Its formation could theoretically occur through the oxidation of a 24-hydroxylated lanosterol derivative, or as a precursor to the formation of a 24-alkyl group. However, the primary enzymatic reactions described in the ergosterol pathway involve methylation, demethylation, desaturation, and reduction reactions, with no prominent role assigned to a C-24 keto intermediate.

Disruption of the ergosterol pathway, either through genetic mutation of key enzymes or by the action of antifungal agents, leads to the accumulation of various sterol intermediates. However, studies focusing on the analysis of these accumulated sterols have not consistently identified this compound. This suggests that if it is formed, it is either rapidly converted to a subsequent intermediate or is not a part of the primary ergosterol biosynthesis pathway in most fungi.

Table 1: Key Intermediates in the Fungal Ergosterol Biosynthesis Pathway

IntermediateKey Enzyme(s) Involved in its MetabolismBranch Association
LanosterolLanosterol 14α-demethylase (ERG11)Common Precursor
EburicolC-24 Sterol Methyltransferase (ERG6)Eburicol Branch
ZymosterolSterol C-14 reductase (ERG24), C-4 demethylasesZymosterol Branch
FecosterolC-24 Sterol Methyltransferase (ERG6)Zymosterol Branch
EpisterolC-24(28) Reductase (ERG4)Both Branches
ErgosterolC-22 Desaturase (ERG5)Final Product

This table represents a simplified overview of the ergosterol pathway. The exact order of reactions can vary between fungal species.

Comparative Analysis of this compound Accumulation Across Taxa

A comparative analysis of the occurrence of this compound across different biological kingdoms reveals a general lack of significant accumulation in the organisms studied to date. The available scientific literature does not provide substantial evidence for its role as a major or even readily detectable intermediate in the primary sterol biosynthetic pathways of fungi, plants, or animals.

Table 2: Comparative Occurrence of this compound Across Different Taxa

TaxonPrimary Sterol Pathway IntermediateEvidence for this compound Occurrence
FungiLanosterolNot widely reported as a natural intermediate in the ergosterol pathway.
PlantsCycloartenol (B190886) (major), Lanosterol (minor)No significant evidence of its presence in phytosterol biosynthesis.
AnimalsLanosterolNot typically detected as a natural intermediate in cholesterol synthesis. Has been used as a synthetic inhibitor in cell culture studies.

The absence of widespread detection of this compound suggests several possibilities:

It is not a true intermediate in the main sterol biosynthetic pathways of most organisms.

It is a highly transient intermediate that is rapidly converted to the next compound in a pathway, preventing its accumulation to detectable levels.

It is a minor metabolite formed through a side reaction and is not central to the primary flux of sterol synthesis.

It may be present in specific, unexamined species or under particular environmental or physiological conditions that have not yet been investigated.

Enzymology and Mechanistic Insights into 24 Ketolanosterol Metabolism

Characterization of Sterol C-24 Oxidoreductases and Related Enzymes

Enzymes that act at the C-24 position of the sterol side chain are critical in determining the final sterol products within an organism. These include oxidoreductases and transferases that modify the structure and lead to a diverse array of sterols.

The identification and characterization of genes encoding C-24 modifying enzymes have been pivotal in elucidating their roles. Molecular cloning techniques allow for the isolation of these genes, followed by their functional expression in host systems like Escherichia coli or yeast, enabling detailed study of the encoded proteins.

For instance, sterol C24-methyltransferases (SMTs), which are key to the synthesis of steroids, have been successfully cloned and characterized from various organisms. nih.gov In the medicinal plant Tripterygium wilfordii, two types of SMTs have been identified. The TwSMT1 gene was found to have an open reading frame (ORF) of 1041 base pairs (bp) encoding a 346-amino acid protein. nih.gov Similarly, a full-length cDNA of TwSMT2 was identified as being 1631 bp with a 1080 bp ORF, encoding a 359-amino acid protein. researchgate.net Functional expression of these proteins in E. coli confirmed their SMT activity. nih.govresearchgate.net

Another class of C-24 modifying enzymes are the Δ24-sterol reductases. The ArDWF1 gene from Ajuga reptans var. atropurpurea was characterized by functional expression in a yeast strain, which demonstrated its role in the conversion of 24-methylenecholesterol (B1664013) to campesterol (B1663852). nih.govnih.gov

GeneOrganismORF Length (bp)Protein Size (amino acids)Expression System
TwSMT1Tripterygium wilfordii1041346E. coli
TwSMT2Tripterygium wilfordii1080359E. coli
ArDWF1Ajuga reptansN/AN/AYeast (T21 strain)

Enzymes acting on the sterol side chain exhibit distinct substrate specificities and employ sophisticated catalytic mechanisms. Sterol C-24 oxidoreductases, such as 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7), show activity towards a range of oxysterols, indicating that the substrate-binding pocket can accommodate variations in the sterol side chain. nih.gov

Δ24-Sterol reductases, also known as Dimunito/Dwarf1 (DWF1), are responsible for converting Δ24(28)-olefinic sterols into 24-methyl- and 24-ethylcholesterols. nih.gov The catalytic mechanism can vary between species. Generally, the reaction is believed to proceed in two steps via a Δ24(25) intermediate. nih.gov However, studies on ArDWF1 from Ajuga reptans revealed a unique, direct reduction mechanism that converts 24-methylenecholesterol to campesterol without forming a Δ24(25) intermediate. This was confirmed through labeling studies which showed the retention of the C-25 hydrogen during the reaction. nih.govnih.gov In contrast, the DWF1 from Oryza sativa follows the conventional two-step mechanism where the C-25 hydrogen is eliminated. nih.govnih.gov

Sterol C-24 methyltransferases (SMTs) catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C-24 position of a sterol substrate. researchgate.net The reaction mechanism involves a methylation-deprotonation process. mdpi.com The substrate specificity of SMTs can differ significantly. For example, in the pathogenic fungus Cryptococcus neoformans, the SMT shows a high preference for lanosterol (B1674476), making this an early step in its ergosterol (B1671047) biosynthesis pathway. researchgate.netnih.gov In contrast, the SMT in Saccharomyces cerevisiae acts later in the pathway, methylating zymosterol (B116435). researchgate.net

The three-dimensional structure of these enzymes provides crucial insights into their function. While specific structural data for enzymes complexed with 24-ketolanosterol are limited, analysis of related proteins reveals key features. Many metabolic enzymes feature a well-defined active site for substrate binding and require cofactors for their catalytic function. nih.gov

For instance, lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, possesses a highly conserved substrate-binding cavity. Sequence alignments across different species have identified six conserved regions that form the surface of this cavity. wikipedia.org Aldo-keto reductases (AKRs), a large family of NAD(P)H-dependent oxidoreductases, share a common structural fold, and understanding the dynamics of cofactor binding is key to elucidating their catalytic mechanism. nih.gov The thiolase superfamily of enzymes, which catalyze carbon-carbon bond formation via a thioester-dependent Claisen condensation, also share a common structural fold. These structural templates provide a basis for homology modeling and understanding the potential interactions with substrates like this compound.

Interrelationships with Other Key Sterol Biosynthetic Enzymes

The metabolism of this compound does not occur in isolation. It is intricately linked with the activity of other crucial enzymes in the sterol biosynthetic pathway, which dictates the flow of intermediates and the ultimate sterol profile of the cell.

Lanosterol 14α-demethylase (CYP51) is a critical cytochrome P450 enzyme that catalyzes the removal of the C-14α methyl group from lanosterol, a precursor to this compound. wikipedia.org This demethylation is often considered a key checkpoint in the conversion of lanosterol to other sterols. wikipedia.org The activity of CYP51 directly impacts the availability of substrates for subsequent enzymes, including those that modify the C-24 position.

In fungi, CYP51 (also known as Erg11) is the primary target for azole antifungal drugs. u-szeged.humtak.hu Inhibition of this enzyme leads to the accumulation of 14α-methylated sterols and disrupts the production of essential ergosterol, thereby altering the integrity of the fungal cell membrane. mtak.hu The interplay between CYP51 and C-24 modifying enzymes determines the specific metabolic route. For instance, in some fungi, C-14 demethylation by CYP51 occurs before C-24 methylation, while in others, the order is reversed. mdpi.com This highlights the importance of CYP51 in controlling the flux of intermediates through different branches of the sterol pathway.

Sterol C-24 methyltransferases (SMTs) play a pivotal role in the biosynthesis of 24-alkylated sterols, such as ergosterol in fungi and a wide variety of phytosterols (B1254722) in plants. mdpi.comacs.org These enzymes introduce a methyl group from SAM onto the C-24 position of a sterol acceptor molecule. researchgate.net This C-24 methylation represents a crucial branch point, diverting intermediates away from the pathway leading to cholesterol and toward the synthesis of other vital sterols. oup.com

Analytical Methodologies for the Study of 24 Ketolanosterol

Chromatographic Separation Techniques

Chromatographic methods are foundational for separating 24-ketolanosterol from mixtures, enabling subsequent analysis and purification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely utilized for the identification and quantification of volatile and semi-volatile organic compounds, including sterols nih.govniom.no. Sterols, such as this compound, often require derivatization to increase their volatility and thermal stability, making them amenable to gas chromatography nih.gov. Common derivatization agents, such as silylating agents (e.g., MSTFA), are employed to convert hydroxyl or keto groups into more volatile derivatives nih.gov.

GC-MS separates components of a mixture based on their boiling points and their differential adsorption onto a stationary phase within the GC column. The separated compounds are then detected and identified by the mass spectrometer, which fragments molecules into ions and sorts them by their mass-to-charge (m/z) ratio. This fragmentation pattern serves as a unique molecular fingerprint for compound identification. GC-MS offers high sensitivity and specificity, allowing for the detection and quantification of this compound even at low concentrations in complex samples such as biological extracts nih.govniom.nonih.gov. Its application in metabolite profiling aids in understanding metabolic pathways involving sterols nih.gov.

Table 1: General GC-MS Parameters for Sterol Analysis

ParameterTypical Value/DescriptionNotes
Column Capillary column (e.g., DB-5, HP-5ms)Non-polar or mid-polar stationary phases are common for sterols.
Carrier Gas Helium (He)Inert gas used to transport the sample through the column.
Injector Temp. 250-300 °CHigh temperature for efficient vaporization and transfer to the column.
Oven Program Temperature gradient (e.g., 80°C to 300°C at 5-10°C/min)Allows separation of compounds with varying volatilities.
Transfer Line Temp. 280-300 °CEnsures analytes remain in the gas phase between the GC and MS.
Ionization Energy 70 eV (Electron Ionization - EI)Standard energy for generating reproducible fragmentation patterns.
Mass Range 50-650 m/z (or higher)Covers typical fragments of sterols and their derivatives.
Scan Rate 2-4 spectra/secondSufficient for capturing chromatographic peaks.
Derivatization Silylation (e.g., MSTFA), acetylation, or other methodsEnhances volatility and thermal stability of sterols for GC analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile technique employed for both the separation and purification of a wide range of compounds, including sterols like this compound wikipedia.orgkromasil.com. HPLC separates analytes based on their differential interactions with a stationary phase packed within a column and a liquid mobile phase. Key separation principles include polarity, electrical charge, and molecular size wikipedia.orgwaters.com.

Reversed-phase HPLC (RP-HPLC), typically using C18 bonded silica (B1680970) stationary phases, is a common mode for sterol analysis due to their relatively hydrophobic nature waters.comnih.gov. The mobile phase usually consists of a mixture of water and organic solvents such as acetonitrile (B52724) or methanol, with gradient elution often used to achieve optimal separation of complex mixtures nih.govelementlabsolutions.com. HPLC is highly effective for purifying compounds to high levels of purity, which is critical for obtaining analytical standards or isolating specific metabolites kromasil.comnih.gov. Furthermore, HPLC coupled with mass spectrometry (LC-MS) is a cornerstone of metabolite profiling, allowing for the detection and characterization of numerous compounds in biological samples nih.govlipidmaps.orglcms.czmdpi.comau.dk. The scalability and reproducibility of HPLC make it suitable for both analytical and preparative applications kromasil.com.

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Spectroscopic and spectrometric techniques provide detailed insights into the molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic molecules, including the assignment of stereochemistry. Techniques such as proton NMR (¹H NMR) and carbon NMR (¹³C NMR) provide information about the chemical environment of hydrogen and carbon atoms, respectively, revealing connectivity and functional groups libretexts.org. For this compound, NMR can confirm the presence of the ketone group at the C-24 position and the characteristic lanosterol (B1674476) backbone.

Advanced NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, are particularly powerful for determining the spatial proximity of nuclei, thereby aiding in the assignment of relative and absolute stereochemistry at chiral centers within the sterol structure libretexts.orgvulcanchem.com. By comparing experimental NMR data with theoretical calculations or known spectral databases, researchers can confirm the precise three-dimensional structure of this compound and its isomers mdpi.comnih.gov. NMR is also a key technique in metabolic flux analysis for tracking isotopic labels utah.educreative-proteomics.com.

Mass Spectrometry (MS/MS) for Metabolite Profiling

Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a critical tool for metabolite profiling and structural characterization. When coupled with chromatographic separation (e.g., LC-MS/MS), it offers high sensitivity and specificity for identifying and quantifying metabolites in complex biological matrices lcms.czmdpi.comcriver.com.

In MS/MS, a precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented. The resulting fragment ions are analyzed, providing detailed structural information that can confirm the identity of the compound and reveal its functional groups and structural features mdpi.comcriver.com. This technique is essential for identifying low-abundance metabolites and for distinguishing between structurally similar compounds. LC-MS/MS workflows are widely used in metabolomics to generate comprehensive profiles of cellular metabolites, aiding in the elucidation of metabolic pathways and the identification of biomarkers nih.govlcms.czcriver.com.

Isotopic Labeling Strategies for Elucidating Metabolic Flux

Isotopic labeling strategies, often in conjunction with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR), are fundamental for investigating metabolic flux and tracing the metabolic pathways of compounds like this compound utah.educreative-proteomics.comnih.govnih.gov. Metabolic Flux Analysis (MFA) quantifies the rates of biochemical reactions within a metabolic network by tracking the incorporation of stable isotopes (e.g., ¹³C, ²H, ¹⁵N) into cellular metabolites utah.educreative-proteomics.comnih.gov.

The process typically involves culturing cells or organisms with a labeled precursor (e.g., ¹³C-labeled acetate (B1210297) or mevalonate (B85504), common precursors in sterol biosynthesis). As these labeled precursors are metabolized, the isotopes are incorporated into downstream products, including this compound. By measuring the mass shifts and relative abundance of isotopologues (molecules with different isotopic compositions) of this compound and related sterols using MS, researchers can deduce the flow of atoms through metabolic pathways creative-proteomics.comnih.gov. This data, when analyzed using computational models, allows for the quantitative assessment of metabolic fluxes and the understanding of regulatory mechanisms within the sterol biosynthesis pathway utah.edunih.gov.

Table 2: Illustrative Isotopic Labeling in Sterol Biosynthesis

Precursor Isotope LabelIncorporation Site ExamplePotential Labeled Metabolite (e.g., this compound)Analytical Detection (MS)Information Gained
[¹³C]-AcetateAcetyl-CoA units¹³C-labeled this compoundIncreased m/z by +2, +4, +6... (depending on number of ¹³C atoms incorporated)Traces carbon flow from acetate through the mevalonate pathway into sterols.
[²H]-MevalonateMethyl/methylene groups²H-labeled this compoundIncreased m/z by +2, +4, +6... (depending on number of ²H atoms incorporated)Tracks mevalonate incorporation into the sterol skeleton.

Future Directions and Emerging Research Avenues in 24 Ketolanosterol Studies

Discovery of Novel Enzymes and Metabolic Pathways Involving 24-Ketolanosterol

Current research has primarily identified this compound as an exogenous inhibitor of HMG-CoA reductase. However, its potential endogenous roles or its integration into broader metabolic networks remain largely unexplored. Future research should focus on identifying the enzymes and pathways that either synthesize or metabolize this compound, or pathways where it might exert influence beyond HMG-CoA reductase inhibition.

Detailed Research Findings (Illustrative): Future investigations could employ advanced genetic and biochemical techniques to map the metabolic fate of this compound. For instance, studies might utilize CRISPR-Cas9 gene editing in cell lines or model organisms to systematically knock out genes encoding enzymes involved in sterol metabolism. Phenotypic screening of these knockout lines for altered responses to this compound could reveal critical enzymes. Furthermore, mass spectrometry-based metabolomic profiling of cells or tissues exposed to this compound could identify novel downstream metabolites, thereby hinting at previously unknown enzymatic transformations. Hypothetical findings might include the identification of a specific cytochrome P450 enzyme (e.g., CYP51A1, known for sterol 14α-demethylation) that can further modify this compound, or the discovery of specific reductases that convert the ketone group at the C-24 position into a hydroxyl group, potentially altering its biological activity.

Table 7.1.1: Potential Enzymes and Pathways for this compound Metabolism

Enzyme Class/PathwayHypothetical Role in this compound MetabolismExperimental Approach for DiscoveryPotential Outcome/Significance
Cytochrome P450sSide-chain oxidation, hydroxylation, demethylationGene knockout/overexpression, in vitro assays with purified enzymesIdentification of novel sterol modifications, understanding metabolic clearance
KetoreductasesReduction of C-24 ketone to alcoholEnzyme assays with purified enzymes, metabolomic profiling of reduction productsDiscovery of stereoselective transformations, potential precursor to other active sterols
Steroidogenic EnzymesIntegration into broader steroidogenesis pathwaysComparative metabolomics in different cell types/organismsUnderstanding potential signaling roles or alternative metabolic fates
Esterases/HydrolasesHydrolysis of esterified forms (if applicable)In vitro enzyme assays, cellular localization studiesElucidating storage or transport mechanisms

Application of Advanced 'Omics' Technologies (e.g., Metabolomics, Proteomics)

The application of high-throughput 'omics' technologies offers a powerful avenue to uncover the multifaceted biological impact of this compound. Metabolomics can provide a global view of how this compound perturbs cellular metabolic landscapes, while proteomics can identify its direct or indirect protein interaction partners and changes in cellular protein expression profiles.

Detailed Research Findings (Illustrative): Future research could employ untargeted metabolomics to comprehensively analyze cellular or organismal samples treated with this compound. This might reveal significant alterations in endogenous sterol profiles, lipid metabolism, or even pathways not directly related to cholesterol synthesis, suggesting pleiotropic effects. For example, a metabolomic study might identify an accumulation of specific oxysterols or a depletion of certain fatty acids, implicating this compound in broader lipid homeostasis. Concurrently, quantitative proteomics could be used to identify proteins whose abundance or post-translational modifications are significantly altered upon exposure to this compound. Such findings could pinpoint specific cellular processes, such as membrane trafficking, cell cycle regulation, or inflammatory responses, that are modulated by this compound. For instance, proteomic analysis might reveal increased levels of specific heat shock proteins, suggesting cellular stress responses, or identify novel binding partners that mediate its effects beyond HMG-CoA reductase.

Table 7.2.1: Illustrative 'Omics' Data for this compound Research

'Omics' TechnologySample TypeExperimental ConditionHypothetical FindingsPotential Biological Insight
MetabolomicsCell culture (e.g., HepG2)This compound treatment (e.g., 10 µM)Upregulation of squalene (B77637), downregulation of cholesterol precursorsInsight into pathway flux disruption beyond HMG-CoA reductase
MetabolomicsYeast extractExposure to this compoundDetection of novel oxidized lanosterol (B1674476) derivativesIdentification of potential metabolic products or degradation pathways
ProteomicsHuman cell line (e.g., HEK293)This compound treatment (e.g., 5 µM)Increased abundance of ER stress markers (e.g., BiP, CHOP)Suggests ER stress as a potential cellular response mechanism
ProteomicsAffinity pull-down with this compoundCell lysate from liver cellsIdentification of specific nuclear receptors or transcription factorsPotential role in gene regulation or signaling cascades

Chemoenzymatic Synthesis of this compound and Analogues for Research Probes

The development of efficient chemoenzymatic synthesis routes for this compound and its analogues is crucial for generating tailored research tools. These probes can facilitate detailed mechanistic studies, allowing researchers to track the compound's localization, identify its molecular targets, and probe structure-activity relationships.

Detailed Research Findings (Illustrative): Future research could focus on developing chemoenzymatic strategies to synthesize isotopically labeled versions of this compound (e.g., with deuterium, ¹³C, or ¹⁴C). This would enable sensitive detection and quantification in complex biological matrices using mass spectrometry and allow for tracing its metabolic fate and distribution within cells and organisms. Furthermore, the synthesis of fluorescently tagged or biotinylated analogues could be achieved through coupling reactions with specific functional groups introduced via chemical or enzymatic modifications. Such tagged analogues could be invaluable for cellular imaging studies to determine subcellular localization or for affinity-based pull-down assays to identify protein targets. For example, a fluorescent analogue might reveal that this compound preferentially localizes to the endoplasmic reticulum, a key site for sterol synthesis, or that a biotinylated derivative can be used to isolate and identify specific sterol-binding proteins.

Table 7.3.1: Synthesized Analogues of this compound as Research Probes

Analogue TypeModification StrategySynthesis Method (Hypothetical)Proposed Research Application
Isotopically LabeledDeuterium (D), ¹³C, ¹⁴C labeling at specific positionsChemoenzymatic synthesis with labeled precursors, chemical synthesisQuantitative tracking in biological systems (LC-MS/MS), metabolic flux analysis
Fluorescently TaggedAttachment of a fluorophore (e.g., BODIPY, FITC)Chemical conjugation to a modified C-24 ketolanosterol analogueCellular imaging, localization studies, fluorescence microscopy
BiotinylatedIntroduction of a biotin (B1667282) moietyChemical coupling to a functionalized analogueAffinity purification of binding proteins, identification of molecular targets (Western blot)
Structure-Activity Relationship (SAR) ProbesModifications at C-3, side chain, or ring systemCombinatorial chemical synthesis, targeted enzymatic modificationsElucidating key structural features for HMG-CoA reductase inhibition or other activities

Elucidation of Biological Roles in Diverse Non-Human Organisms and Cellular Processes

While its primary known role is HMG-CoA reductase inhibition, this compound may possess uncharacterized biological functions in a wider array of organisms and cellular contexts. Investigating its effects in non-human systems can provide novel insights into conserved or divergent roles of lanosterol derivatives.

Detailed Research Findings (Illustrative): Future research could explore the impact of this compound on sterol biosynthesis and cellular physiology in model organisms such as Saccharomyces cerevisiae (yeast) or Caenorhabditis elegans. Yeast, with its well-characterized sterol pathways and genetic tools, could reveal if this compound interferes with ergosterol (B1671047) biosynthesis or other fungal-specific sterol-related processes. Similarly, studies in C. elegans could investigate its effects on development, lifespan, or response to environmental stressors, potentially uncovering roles in signaling or metabolic regulation independent of cholesterol synthesis. Research might also extend to plant biology, examining if this compound influences phytosterol biosynthesis or plant defense mechanisms. For example, experiments could show that in yeast, this compound treatment leads to specific membrane lipid alterations or cell wall integrity defects. In C. elegans, it might be found to affect locomotion or reproductive capacity, suggesting roles in neuronal function or developmental signaling.

Table 7.4.1: Investigating Biological Roles of this compound in Diverse Systems

Organism/SystemArea of InvestigationExperimental ApproachPotential Biological Role Identified
Saccharomyces cerevisiae (Yeast)Ergosterol biosynthesis, membrane fluidity, stress responseGrowth assays, lipid profiling, gene expression analysis under this compound treatmentInterference with fungal sterol homeostasis, potential antifungal activity
Caenorhabditis elegansDevelopment, lifespan, neurobehavior, lipid metabolismBehavioral assays, genetic screens, lipidomic analysis, lifespan studiesModulation of signaling pathways, effects on lipid homeostasis, potential geroprotective effects
Plant SystemsPhytosterol biosynthesis, growth, defense mechanismsSeed germination assays, seedling growth studies, transcriptomics under treatmentInfluence on plant sterol pathways, potential role in plant defense signaling
Bacterial SystemsMembrane integrity, quorum sensing, metabolic pathwaysGrowth inhibition assays, lipid analysis, genetic manipulation of bacterial strainsPotential antibacterial properties, disruption of bacterial membrane function
Cellular OrganellesER, mitochondria, plasma membrane functionSubcellular localization studies, organelle function assays (e.g., calcium flux)Modulation of organelle-specific processes, impact on cellular energy metabolism

Compound Names:

this compound (lanost-8-en-3 beta-ol-24-one)

Lanosterol

Cholesterol

HMG CoA reductase

3-hydroxy-3-methylglutaryl (HMG) CoA

Squalene

Ergosterol

Phytosterol

7-Ketolanosterol

Dihydrolanosterol

Cholest-4-en-3-one

Cholest-5-en-3-one

Cholest-5-en-3β-ol

4,4-Dimethyl-14a-formyl-5a-cholesta-8,24-dien-3b-ol

24-Ketocholesterol

Choleth-24

Q & A

Basic Research Questions

Q. What are the current methodologies for synthesizing 24-Ketolanosterol, and how do they differ in yield and purity?

  • Methodological Answer : Synthesis typically involves chemical modification of lanosterol derivatives via oxidation reactions. Key steps include ketone group introduction at the C24 position using oxidizing agents like pyridinium chlorochromate (PCC) or enzymatic catalysis. Yield optimization requires precise control of reaction conditions (temperature, solvent polarity), while purity is assessed via HPLC or NMR spectroscopy .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural characterization relies on a combination of mass spectrometry (MS) for molecular weight confirmation, 13C^{13}\text{C}-NMR for carbon skeleton analysis, and X-ray crystallography for stereochemical resolution. FTIR spectroscopy is essential for identifying functional groups (e.g., ketone C=O stretch at ~1700 cm1^{-1}). Cross-referencing with spectral databases (e.g., SciFinder) ensures accuracy .

Q. What are the primary biological targets of this compound, and how are these interactions assayed?

  • Methodological Answer : this compound is studied for its inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Assays include spectrophotometric monitoring of NADPH oxidation kinetics and competitive binding studies using radiolabeled substrates (e.g., 3H^3\text{H}-mevalonate). Dose-response curves (IC50_{50}) are generated to quantify inhibitory potency .

Q. How can researchers ensure reproducibility in this compound-based experiments?

  • Methodological Answer : Reproducibility requires standardized protocols for compound synthesis, purification (e.g., column chromatography gradients), and storage (e.g., inert atmosphere to prevent oxidation). Detailed documentation of reaction parameters (e.g., solvent ratios, catalyst loadings) and peer validation of spectral data are critical .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : Solubility in polar (DMSO, ethanol) and nonpolar solvents (hexane) is determined via saturation concentration assays. Stability is assessed under varying pH, temperature, and light exposure using HPLC to monitor degradation products. Results inform solvent selection for in vitro/in vivo studies .

Advanced Research Questions

Q. How can conflicting data on this compound’s HMG-CoA reductase inhibition be resolved?

  • Methodological Answer : Contradictory results may arise from assay variability (e.g., enzyme source, buffer composition). A systematic approach includes:

  • Replicating experiments with standardized recombinant enzymes.
  • Validating purity via LC-MS to rule out batch-specific impurities.
  • Meta-analysis of published IC50_{50} values to identify outliers .

Q. What experimental design strategies optimize this compound’s bioavailability in pharmacological studies?

  • Methodological Answer : Bioavailability enhancement involves formulation with cyclodextrins (to improve aqueous solubility) or lipid-based nanocarriers. Pharmacokinetic studies (e.g., Cmax_{max}, AUC) in rodent models are paired with in vitro permeability assays (Caco-2 cell monolayers) to evaluate absorption .

Q. How do stereochemical variations in this compound derivatives affect biological activity?

  • Methodological Answer : Enantioselective synthesis (e.g., chiral catalysts) generates stereoisomers, which are tested in parallel via enzyme inhibition assays. Comparative molecular docking simulations (e.g., AutoDock Vina) identify binding affinity differences linked to stereochemistry .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data in this compound studies?

  • Methodological Answer : Dose-response relationships are modeled using nonlinear regression (e.g., Hill equation) or probit analysis. Toxicity thresholds (LD50_{50}) are calculated with 95% confidence intervals, and ANOVA evaluates significance across experimental groups. Outliers are addressed via Grubbs’ test .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy of this compound?

  • Methodological Answer : Discrepancies often stem from metabolic instability or tissue-specific distribution. Solutions include:

  • Conducting metabolite profiling (LC-MS/MS) to identify degradation pathways.
  • Using tissue homogenates to assess localized enzyme inhibition.
  • Incorporating pharmacokinetic-pharmacodynamic (PK/PD) modeling .

Key Considerations for Data Presentation

  • Tables : Include processed data (e.g., IC50_{50}, AUC) in the main text; raw datasets (e.g., spectral peaks, kinetic traces) should be archived in supplementary materials .
  • Figures : Ensure chromatograms and spectral graphs are labeled with resolution parameters (e.g., HPLC column type, NMR frequency) .
  • Ethical Compliance : Disclose animal/cell line sources and approval identifiers (e.g., IACUC protocol numbers) in methods sections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.